molecular formula C21H22FN3O B2464687 4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 883648-21-3

4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No. B2464687
CAS RN: 883648-21-3
M. Wt: 351.425
InChI Key: MKVNBIAKPPFMQB-UHFFFAOYSA-N
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Description

4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one, also known as BF-2.649, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of benzimidazole derivatives and has been shown to have various biological activities.

Scientific Research Applications

PARP Inhibition for Cancer Therapy

4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a key compound in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors, such as A-966492, demonstrate high potency against PARP-1 enzyme and are effective in cancer therapies, including in melanoma and breast cancer models (Penning et al., 2010).

Neuroleptic Activities

Compounds related to this compound have been studied for their neuroleptic properties. Some of these compounds show neuroleptic activities comparable to haloperidol, a widely used antipsychotic (Sato et al., 1978).

properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-2-3-12-24-19-7-5-4-6-18(19)23-21(24)15-13-20(26)25(14-15)17-10-8-16(22)9-11-17/h4-11,15H,2-3,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVNBIAKPPFMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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